Product packaging for 2-Hydroxy-6-oxo-nona-2,4-dienoate(Cat. No.:CAS No. 148642-20-0)

2-Hydroxy-6-oxo-nona-2,4-dienoate

Cat. No.: B232729
CAS No.: 148642-20-0
M. Wt: 184.19 g/mol
InChI Key: XUNCLPUITPERRV-NIOMPZRHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-6-oxo-nona-2,4-dienoate is a key intermediate metabolite in the bacterial catabolic pathway for phenylpropanoid compounds and is primarily used in environmental microbiology and biochemistry research . This compound is the meta-ring cleavage product generated from 2,3-dihydroxyphenylpropionate by the enzyme 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB) . It serves as the specific substrate for the enzyme 2-hydroxy-6-oxo-nona-2,4-diene-1,9-dioate 5,6-hydrolase (MhpC), which hydrolytically cleaves it to produce succinate and 2-hydroxy-penta-2,4-dienoate . Studies of this compound have been central to elucidating the mechanism of C-C bond hydrolysis in meta-cleavage product hydrolases, with evidence supporting a general base mechanism involving a gem-diol intermediate . Researchers utilize this compound to investigate the bacterial degradation of aromatic compounds, a process with significant implications for bioremediation of environmental pollutants . Its application is fundamental for enzymology studies, including kinetic analysis and probing the function of the α/β-hydrolase family of enzymes. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B232729 2-Hydroxy-6-oxo-nona-2,4-dienoate CAS No. 148642-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148642-20-0

Molecular Formula

C10H13NO3

Molecular Weight

184.19 g/mol

IUPAC Name

(2Z,4Z)-2-hydroxy-6-oxonona-2,4-dienoic acid

InChI

InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3-,8-6-

InChI Key

XUNCLPUITPERRV-NIOMPZRHSA-N

SMILES

CCCC(=O)C=CC=C(C(=O)O)O

Isomeric SMILES

CCCC(=O)/C=C\C=C(\C(=O)O)/O

Canonical SMILES

CCCC(=O)C=CC=C(C(=O)O)O

Synonyms

2-HONDO
2-hydroxy-6-oxo-nona-2,4-dienoate

Origin of Product

United States

Biological Occurrence and Metabolic Context of 2 Hydroxy 6 Oxo Nona 2,4 Dienoate

Identification in Diverse Microbial Species

2-Hydroxy-6-oxo-nona-2,4-dienoate has been identified as a key intermediate in the metabolic pathways of various microorganisms, highlighting its importance in the biodegradation of a range of organic compounds.

Pseudomonas species are well-known for their metabolic versatility, particularly in the degradation of aromatic compounds. In Pseudomonas azelaica HBP1, 2-hydroxy-6-oxo-2,4-nonadienoic acid is an intermediate in the metabolism of 2-propylphenol (B147445). researchgate.net The degradation pathway involves the conversion of 2-propylphenol to 3-propylcatechol, which is then cleaved to form 2-hydroxy-6-oxo-2,4-nonadienoic acid. researchgate.net This intermediate is further hydrolyzed to butyric acid and 2-hydroxy-2,4-pentadienoic acid. researchgate.net

Similarly, Pseudomonas putida has been shown to produce related meta-cleavage products during the degradation of other aromatic compounds. For instance, during the metabolism of biphenyl (B1667301), P. putida produces 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate from the meta-cleavage of 2,3-dihydroxybiphenyl. nih.govresearchgate.net The enzymes involved in these pathways, such as 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase, have been purified and characterized from strains of Pseudomonas putida. nih.gov The degradation of chlorobenzene (B131634) by Pseudomonas putida GJ31 also involves the formation of related dienelactone intermediates. scispace.comrug.nl

The genetic organization of these degradation pathways often involves gene clusters that encode the necessary enzymes. For example, in Pseudomonas azelaica HBP1, the hbp genes encode the enzymes responsible for the metabolism of 2-hydroxybiphenyl, which shares structural similarities with the substrates that lead to the formation of this compound. researchgate.net

Escherichia coli is capable of utilizing phenylpropionic acid as a sole carbon source, and 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid is a key intermediate in this catabolic pathway. soton.ac.ukwarwick.ac.uk The pathway involves the oxidative ring cleavage of 2,3-dihydroxyphenylpropionate by the enzyme 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB), which results in the formation of this yellow ring-fission product. warwick.ac.uk

This intermediate is then cleaved by a C-C bond hydrolase, MhpC, into succinate (B1194679) and 2-hydroxypenta-2,4-dienoic acid. soton.ac.ukwarwick.ac.uk The MhpC enzyme belongs to the α/β-hydrolase fold family and utilizes a catalytic triad (B1167595) of Ser-His-Asp for its activity. soton.ac.ukresearchgate.net The mechanism of MhpC has been studied, revealing that it catalyzes the stereospecific incorporation of deuterium (B1214612) into its product when the reaction is performed in heavy water. nih.gov

Sphingomonas wittichii RW1 is known for its ability to degrade complex polyaromatic hydrocarbons (PAHs) like dibenzofuran (B1670420) (DBF) and dibenzo-p-dioxin (B167043) (DXN). In the degradation of DBF, a key intermediate formed is 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate. nih.gov This compound is a meta-cleavage product of 2,2',3-trihydroxydiphenyl. nih.gov

The pathway proceeds with the hydrolysis of this intermediate by hydrolases, DxnB1 and DxnB2, to produce salicylate. nih.gov Interestingly, a double knockout of the genes encoding these two enzymes eliminates the ability of S. wittichii RW1 to grow on DBF, demonstrating their critical role in this specific catabolic pathway. nih.gov

Comamonas testosteroni (formerly Pseudomonas testosteroni) is a well-studied bacterium known for its ability to degrade steroids. The degradation of testosterone (B1683101) in C. testosteroni TA441 involves the aromatization of the A-ring followed by a meta-cleavage reaction. asm.orgasm.org This meta-cleavage product is then hydrolyzed, leading to the formation of two separate molecules. One of these is 2-hydroxyhexa-2,4-dienoic acid, a compound structurally related to this compound. asm.orgnih.gov

The enzyme responsible for the hydrolysis of the meta-cleavage product in testosterone degradation is TesD. asm.orgasm.org The subsequent metabolism of 2-hydroxyhexa-2,4-dienoic acid is carried out by a hydratase, TesE. asm.org This intricate pathway highlights the diverse metabolic capabilities of C. testosteroni and the central role of meta-cleavage reactions in breaking down complex molecules like steroids.

Central Role as a Meta-Cleavage Intermediate in Catabolic Pathways

This compound and its structural analogs are hallmark intermediates of meta-cleavage pathways. These pathways are a common strategy employed by bacteria to degrade aromatic compounds.

The catabolism of phenylpropionate and its substituted derivatives in various bacteria proceeds through the formation of a dihydroxylated intermediate, which then undergoes extradiol (meta) ring cleavage. This cleavage is catalyzed by a dioxygenase, resulting in the formation of a yellow-colored linear product, a derivative of 2-hydroxy-6-oxo-2,4-dienoate.

In Escherichia coli, the degradation of 3-(3-hydroxyphenyl)propionic acid leads to the formation of 2-hydroxy-6-ketonona-2,4-diene-1,9-dioic acid. soton.ac.ukwarwick.ac.uk This is a classic example of a meta-cleavage pathway where the aromatic ring is opened between two hydroxyl groups. The resulting linear compound is then a substrate for a hydrolase, which cleaves a carbon-carbon bond to yield smaller, more easily metabolizable molecules. warwick.ac.ukresearchgate.net The unstable nature of some of these dienol intermediates, such as 2-hydroxypent-2,4-dienoate, necessitates the close physical association of the enzymes that produce and consume them to ensure efficient metabolic flux. nih.gov

The enzymes involved in these pathways, particularly the meta-cleavage product (MCP) hydrolases, are a subject of significant research. tandfonline.com They belong to the α/β hydrolase superfamily and exhibit a conserved structural fold despite sequence diversity. tandfonline.com Their substrate specificity is a key determinant of an organism's ability to degrade a particular aromatic compound. tandfonline.com

2-Propylphenol Degradation Pathway

The primary and most direct route for the biological formation of this compound is through the degradation of 2-propylphenol. This pathway has been notably elucidated in Pseudomonas sp. strain HBP1 Prp, a mutant strain selected for its ability to grow on 2-propylphenol as its sole carbon and energy source. wikipedia.org

The degradation process involves a sequence of enzymatic reactions:

Hydroxylation: The pathway is initiated by an NADH-dependent monooxygenase that hydroxylates 2-propylphenol to form 3-propylcatechol. wikipedia.org

meta-Cleavage: The aromatic ring of 3-propylcatechol is then cleaved by a catechol 2,3-dioxygenase, an enzyme also known as metapyrocatechase. This ring-fission step produces the yellow compound this compound. wikipedia.orgasm.org

Hydrolysis: The final step in this upper pathway involves the hydrolysis of this compound by a meta-cleavage product (MCP) hydrolase. This reaction cleaves the dienolate, yielding butyrate (B1204436) and 2-hydroxypenta-2,4-dienoate, which are then funneled into central metabolic pathways. wikipedia.orgnih.govnih.gov

The enzymes involved in the degradation of 2-propylphenol in Pseudomonas sp. HBP1 Prp show the highest activity towards metabolites from the 2-hydroxybiphenyl degradation pathway, indicating a shared enzymatic machinery. wikipedia.org

EnzymeSubstrateProduct
2-Propylphenol Monooxygenase2-Propylphenol3-Propylcatechol
Metapyrocatechase (Catechol 2,3-dioxygenase)3-PropylcatecholThis compound
meta-Fission Product HydrolaseThis compound Butyrate + 2-Hydroxypenta-2,4-dienoate

Table 1: Enzymatic reactions in the 2-Propylphenol degradation pathway leading to and from this compound.

Biphenyl Degradation Pathways

The compound this compound is not an intermediate in the typical bacterial degradation of biphenyl. While the pathway is mechanistically similar, involving a meta-cleavage step, the resulting product is structurally different.

In biphenyl-degrading bacteria, such as Pseudomonas pseudoalcaligenes, the pathway proceeds as follows:

Dioxygenation: Biphenyl dioxygenase introduces two hydroxyl groups to the aromatic ring, forming a 2,3-dihydro-2,3-diol. jmb.or.kr

Dehydrogenation: A dehydrogenase then creates 2,3-dihydroxybiphenyl. jmb.or.kr

meta-Cleavage: 2,3-dihydroxybiphenyl dioxygenase cleaves the ring to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) . jmb.or.krmdpi.com

HOPDA is the phenyl-substituted analog of the alkyl-substituted dienolates. Its subsequent hydrolysis by BphD hydrolase yields benzoic acid and 2-hydroxypenta-2,4-dienoate. jmb.or.kr The structural difference arises from the starting substrate; the phenyl group of biphenyl is retained in HOPDA, whereas the propyl group of 2-propylphenol becomes the propyl side chain in this compound.

Alkylbenzene Degradation Pathways (e.g., Cumene (B47948), Toluene (B28343), Ethylbenzene)

The degradation of various alkylbenzenes follows a pattern similar to that of 2-propylphenol, where the structure of the alkyl side chain on the initial substrate dictates the structure of the resulting meta-cleavage product. Consequently, this compound is specific to the degradation of substrates with a propyl group and is not formed from toluene, ethylbenzene (B125841), or cumene.

Cumene (Isopropylbenzene): The degradation of cumene in strains like Pseudomonas fluorescens IP01 involves the formation of 3-isopropylcatechol. rcsb.orgcdnsciencepub.com The meta-cleavage of this intermediate yields 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725) (HOMODA) . rcsb.orgnih.gov The branched isopropyl group results in a branched methyl-octa-dienoate structure, which is distinct from the linear nine-carbon chain of this compound.

Toluene (Methylbenzene): Toluene degradation pathways typically proceed through 3-methylcatechol. Its ring cleavage generates 2-hydroxy-6-oxohepta-2,4-dienoic acid , a seven-carbon compound. nih.govtandfonline.com

Ethylbenzene: The degradation of ethylbenzene via a meta-cleavage pathway produces 2-hydroxy-6-oxoocta-2,4-dienoate , an eight-carbon intermediate. nih.gov

Initial SubstrateCatechol Intermediatemeta-Cleavage Product
Toluene3-Methylcatechol2-Hydroxy-6-oxohepta-2,4-dienoate (C7)
Ethylbenzene3-Ethylcatechol2-Hydroxy-6-oxoocta-2,4-dienoate (C8)
2-Propylphenol 3-Propylcatechol This compound (C9)
Cumene3-Isopropylcatechol2-Hydroxy-6-oxo-7-methylocta-2,4-dienoate (C8+branch)

Table 2: Comparison of meta-cleavage products from the degradation of various alkylbenzenes, illustrating the structural relationship based on the initial substrate's alkyl group.

Carbazole (B46965) Degradation Pathway

The degradation of carbazole, a nitrogen-containing heterocyclic aromatic compound, does not produce this compound. Instead, bacteria such as Pseudomonas resinovorans strain CA10 utilize an angular dioxygenase to initiate the attack. The pathway leads to the formation of the unstable intermediate 2'-aminobiphenyl-2,3-diol, which undergoes meta-cleavage to form 2-hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoic acid . This compound is then hydrolyzed to anthranilic acid and 2-hydroxypenta-2,4-dienoate.

Dibenzofuran (DBF) Degradation Pathway

In the degradation of dibenzofuran, an oxygen-containing heterocyclic compound, this compound is not formed. Organisms like Sphingomonas wittichii RW1 degrade DBF via an angular dioxygenation that yields 2,2',3-trihydroxybiphenyl. A subsequent meta-cleavage of this intermediate by a dioxygenase produces 2-hydroxy-6-oxo-6-(2'-hydroxyphenyl)-hexa-2,4-dienoate . rcsb.org This product is then hydrolyzed to salicylic (B10762653) acid and 2-hydroxypenta-2,4-dienoate.

Dibenzo-p-dioxin (DXN) Degradation Pathway

Similar to DBF degradation, the pathway for dibenzo-p-dioxin in strains like Sphingomonas wittichii RW1 does not involve this compound. The initial angular dioxygenation results in the unstable intermediate 2,2',3-trihydroxydiphenyl ether. rcsb.org The meta-cleavage of this ether yields 2-hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoate . rcsb.org Hydrolysis of this molecule ultimately produces catechol. rcsb.org

Initial SubstrateKey meta-Cleavage Product
Carbazole2-Hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoic acid
Dibenzofuran2-Hydroxy-6-oxo-6-(2'-hydroxyphenyl)-hexa-2,4-dienoate
Dibenzo-p-dioxin2-Hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoate

Table 3: Comparison of meta-cleavage products from the degradation of carbazole, dibenzofuran, and dibenzo-p-dioxin.

Testosterone Degradation Pathway

The bacterial degradation of testosterone, a complex steroid hormone, is fundamentally different from the catabolism of simple aromatic hydrocarbons and does not produce this compound. Both aerobic and anaerobic degradation of testosterone involves multiple enzymatic steps to break down its four-ring sterane structure. Aerobic pathways, for instance in Comamonas testosteroni, initiate degradation by converting testosterone to androst-4-en-3,17-dione and subsequently cleaving the steroid rings using oxygenases. Anaerobic pathways, such as the 2,3-seco pathway, also involve complex ring-opening reactions that are unrelated to the formation of simple dienolates. cdnsciencepub.com

Biosynthesis and Enzymatic Formation of 2 Hydroxy 6 Oxo Nona 2,4 Dienoate

Precursor Compounds and Substrate Derivations

2-Hydroxy-6-oxo-nona-2,4-dienoate is an intermediate metabolite that arises from the breakdown of several precursor compounds. These precursors are typically hydroxylated aromatic rings that undergo enzymatic ring cleavage.

Formation from Catechol Derivatives

Catechol and its derivatives are central intermediates in the aerobic degradation of numerous aromatic compounds. tandfonline.com Bacteria employ catechol dioxygenases to cleave the aromatic ring of these compounds. researchgate.net Specifically, extradiol dioxygenases, such as catechol 2,3-dioxygenase, cleave the ring at a position adjacent to the hydroxyl groups. nih.gov This meta-cleavage pathway is a common strategy for the degradation of catechols. tandfonline.com The enzymatic action on substituted catechols can lead to the formation of various ring-fission products, which can be further metabolized.

Derivation from 3-Propylcatechol

In some bacteria, such as a mutant strain of Pseudomonas sp. HBP1, 2-propylphenol (B147445) can be metabolized. nih.gov The initial step involves an NADH-dependent monooxygenase that converts 2-propylphenol to 3-propylcatechol. nih.govresearchgate.net Subsequently, a metapyrocatechase, a type of extradiol dioxygenase, acts on 3-propylcatechol. nih.gov This enzymatic ring cleavage results in the formation of the yellow meta-fission product, identified as this compound. nih.gov

Production from 2,3-Dihydroxyphenylpropionic Acid (DHP)

The catabolism of 3-phenylpropionic acid in bacteria like Escherichia coli proceeds through the formation of 2,3-dihydroxyphenylpropionic acid (DHP). soton.ac.uknih.gov The aromatic ring of DHP is then cleaved by an extradiol dioxygenase, specifically 2,3-dihydroxyphenylpropionate 1,2-dioxygenase. nih.govasm.org This ring-fission reaction yields 2-hydroxy-6-oxo-nona-2,4-dienedioic acid. soton.ac.uknih.gov This compound is then acted upon by a hydrolase to yield succinate (B1194679) and 2-hydroxypenta-2,4-dienoate. ecmdb.cawikipedia.org

Generation from 2,3-Dihydroxybiphenyl

The microbial degradation of biphenyl (B1667301) involves the formation of 2,3-dihydroxybiphenyl as a key intermediate. nih.govresearchgate.net In organisms like Pseudomonas putida, this dihydroxylated biphenyl undergoes meta-cleavage. nih.govresearchgate.net This reaction is catalyzed by a dioxygenase, resulting in the production of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. nih.govthegoodscentscompany.com

Conversion from 2,2',3-Trihydroxydiphenyl (THD) and 2,2',3-Trihydroxydiphenyl Ether (THDE)

The degradation of dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) by bacteria such as Sphingomonas wittichii RW1 involves the formation of 2,2',3-trihydroxydiphenyl (THD) and 2,2',3-trihydroxydiphenyl ether (THDE), respectively. nih.gov A meta-cleavage enzyme then acts on the dihydroxylated ring of these intermediates. nih.gov The cleavage of THD produces 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate. nih.gov Similarly, the cleavage of THDE results in the formation of 2-hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoate. nih.gov

Enzymatic Steps and Dioxygenase Activity

The central enzymatic step in the formation of this compound and related compounds from aromatic precursors is the ring cleavage reaction catalyzed by dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate. researchgate.net

There are two main classes of catechol dioxygenases based on their mode of ring cleavage:

Intradiol dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups and contain an Fe(III) ion in their active site. researchgate.net

Extradiol dioxygenases: These enzymes cleave the ring adjacent to one of the hydroxyl groups and contain an Fe(II) ion in their active site. researchgate.net

The formation of this compound and its derivatives from the precursors mentioned above is a result of extradiol or meta-cleavage dioxygenase activity. nih.govnih.govnih.gov For instance, catechol 2,3-dioxygenases are well-characterized extradiol dioxygenases that act on catechol and its substituted derivatives. tandfonline.comnih.gov These enzymes exhibit varying substrate specificities. For example, the catechol 2,3-dioxygenase from Acinetobacter sp. YAA shows activity towards catechol, 3-methylcatechol, 4-methylcatechol, 4-chlorocatechol, and 2,3-dihydroxybiphenyl. tandfonline.com

Following the dioxygenase-catalyzed ring cleavage, the resulting linear product, such as this compound, is typically acted upon by a hydrolase. ontosight.ai This enzyme catalyzes the hydrolytic cleavage of the molecule, breaking it down into smaller, more readily metabolizable compounds like butyrate (B1204436) and 2-hydroxypenta-2,4-dienoate, which can then enter central metabolic pathways. nih.govbiocyc.org

Role of Extradiol Dioxygenases in Aromatic Ring Cleavage

Extradiol dioxygenases are a crucial class of non-heme iron-containing enzymes that play a pivotal role in the bacterial degradation of aromatic compounds. nih.gov They catalyze the cleavage of the carbon-carbon bond in a catechol derivative that is adjacent (ortho) to the two hydroxyl groups, a process known as extradiol cleavage. acs.org These enzymes incorporate both atoms of molecular oxygen (O₂) into the aromatic substrate, resulting in the formation of a ring-opened product, typically a muconic semialdehyde derivative. nih.govresearchgate.net

The catalytic mechanism of extradiol dioxygenases involves a ferrous iron [Fe(II)] center in the enzyme's active site. researchgate.netnih.gov The catecholic substrate binds to this Fe(II) center, which also binds molecular oxygen. nih.gov It is proposed that an electron is transferred from the substrate to O₂ through the iron center, which activates both the oxygen and the substrate for the subsequent reaction. nih.gov The reaction may proceed through a Criegee rearrangement mechanism, leading to the formation of a lactone intermediate, which is then hydrolyzed to yield the final open-ring product. nih.gov Unlike intradiol dioxygenases which utilize Fe(III), extradiol cleaving enzymes are characterized by their use of a reduced metal site, typically Fe(II). nih.gov

Involvement of Metapyrocatechase (Catechol 2,3-Dioxygenase)

Metapyrocatechase, also known as catechol 2,3-dioxygenase (EC 1.13.11.2), is a classic example of an extradiol-cleaving dioxygenase. nih.govwikipedia.org This enzyme is instrumental in the degradation pathways of aromatic molecules by environmental bacteria. nih.gov It specifically catalyzes the incorporation of dioxygen into catechol, followed by the cleavage of the aromatic ring at the C-C bond adjacent to the hydroxyl groups, to produce 2-hydroxymuconate semialdehyde. nih.govresearchgate.net

The enzyme, particularly the well-studied version from Pseudomonas putida mt-2, is a homotetramer containing a non-heme Fe(II) ion in its active site. wikipedia.orgresearchgate.netnii.ac.jp The active site structure features a distorted tetrahedral coordination of the Fe(II) ion by three endogenous protein ligands: two histidine residues and one glutamate (B1630785) residue. nih.gov The proposed mechanism involves the binding of the catechol substrate to the iron center, which displaces water molecules. ebi.ac.uk A nearby histidine residue is thought to act as a base, abstracting a proton from a catecholic hydroxyl group, which facilitates the attack of molecular oxygen on the aromatic ring, leading to its cleavage. nih.govebi.ac.uk

Function of MhpB in the Phenylpropionate Catabolic Pathway

The enzyme 2,3-dihydroxyphenylpropionate 1,2-dioxygenase, encoded by the mhpB gene, is a specialized extradiol dioxygenase. warwick.ac.ukuniprot.org It plays a central role in the phenylpropionate catabolic pathway in bacteria such as Escherichia coli. warwick.ac.ukasm.org This pathway allows the bacterium to use phenylpropionic acid as a sole source of carbon. warwick.ac.uk

The specific function of MhpB is to catalyze the oxidative cleavage of 3-(2,3-dihydroxyphenyl)propanoate. uniprot.orguniprot.org In this reaction, MhpB incorporates molecular oxygen to break the bond between the C1 and C2 positions of the aromatic ring. asm.org This ring-fission reaction yields the specific compound (2Z,4E)-2-hydroxy-6-oxonona-2,4-dienedioate. uniprot.orguniprot.orgsoton.ac.uk MhpB is a non-heme iron(II)-dependent enzyme and is part of a distinct class of extradiol dioxygenases. warwick.ac.uk The catalytic mechanism is believed to involve two key histidine residues in the active site that act as proton donor and acceptor. warwick.ac.ukuniprot.org

Initial Dioxygenation by Aromatic Ring Dioxygenases

The degradation of many aromatic compounds is initiated by a family of enzymes known as aromatic ring hydroxylating dioxygenases (RHDs). researchgate.nettaylorandfrancis.com These multi-component enzyme systems catalyze the first step in the aerobic breakdown of aromatic hydrocarbons by inserting two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. researchgate.nettaylorandfrancis.com This initial oxidation is a critical priming step that prepares the stable aromatic ring for subsequent cleavage. taylorandfrancis.com

RHDs are typically Rieske non-heme iron oxygenases. researchgate.net They require an electron transport system, often consisting of a reductase and a ferredoxin, to transfer electrons from NAD(P)H to the terminal oxygenase component. asm.org The terminal oxygenase contains a Rieske [2Fe-2S] cluster and a mononuclear iron at the active site where the dioxygenation of the aromatic substrate occurs. researchgate.net These enzymes can have broad substrate specificity, enabling them to act on a variety of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs). asm.orgresearchgate.netasm.org

Subsequent Oxidation by Dihydrodiol Dehydrogenases

Following the initial dioxygenation by RHDs, the resulting cis-dihydrodiols are acted upon by cis-dihydrodiol dehydrogenases (DDs). port.ac.uknih.gov These enzymes catalyze the oxidation of the dihydrodiol to a catechol. nih.gov This dehydrogenation reaction is a crucial second step in the catabolic pathway, as it regenerates the aromaticity in the form of a dihydroxylated ring, which is the required substrate for ring-cleavage enzymes like extradiol dioxygenases. taylorandfrancis.comport.ac.uk

Dihydrodiol dehydrogenases typically use NAD⁺ or NADP⁺ as an electron acceptor. port.ac.uknih.gov The catechols produced by this reaction are often unstable and can auto-oxidize, but in the cellular context, they are quickly funneled to the next enzymatic step. nih.govnih.gov The activity of dihydrodiol dehydrogenase is therefore essential to link the initial ring hydroxylation with the subsequent ring cleavage, preventing the accumulation of intermediate metabolites and ensuring the efficient breakdown of the aromatic compound. nih.gov

Research Data Tables

Table 1: Key Enzymes in the Biosynthesis Pathway

Enzyme NameEC NumberFunctionSubstrateProductOrganism Example
Aromatic Ring Hydroxylating Dioxygenase (RHD) VariesInitial dihydroxylation of aromatic ringAromatic Hydrocarbonscis-DihydrodiolsPseudomonas sp., Mycobacterium vanbaalenii PYR-1
cis-Dihydrodiol Dehydrogenase (DD) VariesOxidation of cis-dihydrodiol to catecholcis-DihydrodiolsCatecholsSphingomonas sp. CHY-1
Catechol 2,3-Dioxygenase (Metapyrocatechase) 1.13.11.2Extradiol ring cleavageCatechol2-Hydroxymuconate semialdehydePseudomonas putida mt-2
2,3-Dihydroxyphenylpropionate 1,2-Dioxygenase (MhpB) 1.13.11.16Extradiol ring cleavage3-(2,3-Dihydroxyphenyl)propanoate2-Hydroxy-6-oxo-nona-2,4-dienedioateEscherichia coli

Catabolism and Enzymatic Hydrolysis of 2 Hydroxy 6 Oxo Nona 2,4 Dienoate

Hydrolytic Cleavage Mechanisms and Intermediates

The enzymatic cleavage of 2-hydroxy-6-oxo-nona-2,4-dienoate is a specific example of carbon-carbon bond hydrolysis occurring adjacent to a carbonyl group. researchgate.netpressbooks.pub This type of reaction is characteristic of a family of enzymes known as meta-cleavage product (MFP) hydrolases. tandfonline.com These enzymes act on the linear, unsaturated products generated by the ring-opening of catecholic aromatic intermediates. researchgate.nettandfonline.com The carbonyl group in the substrate polarizes the adjacent C-C bond, making it susceptible to nucleophilic attack and subsequent cleavage. dtu.dkwikipedia.org The reaction catalyzed by MhpC and related hydrolases, such as BphD, involves the hydrolytic cleavage of a C-C bond in the meta-cleavage product, generating two smaller carboxylic acid products. soton.ac.ukuniprot.org This strategy is a common feature in bacterial degradation pathways for a wide range of aromatic compounds, including biphenyl (B1667301) and toluene (B28343). nih.govnih.gov

The catalytic process does not proceed directly on the initial dienol substrate. Instead, the reaction is initiated by the tautomerization of the substrate from its enol form to a keto-intermediate. soton.ac.ukresearchgate.net This keto-intermediate is sometimes referred to as RFPk. researchgate.net Structural and kinetic studies suggest that a catalytic residue in the enzyme's active site, such as a histidine, facilitates this essential ketonization step. nih.govsoton.ac.uk The formation of this keto-intermediate is a prerequisite for the subsequent C-C bond cleavage. soton.ac.ukresearchgate.net Pre-steady-state kinetic analysis of the hydrolysis reaction provides evidence for this enol/keto tautomerization. tandfonline.com

Following ketonization, the cleavage of the carbon-carbon bond proceeds through one of two primary proposed mechanisms. soton.ac.ukresearchgate.net

Nucleophilic Attack: One mechanism involves a nucleophilic attack by an active-site residue, typically a serine from a Ser-His-Asp catalytic triad (B1167595), on the carbonyl carbon of the substrate. soton.ac.ukresearchgate.net This forms a covalent acyl-enzyme intermediate. The structure of the hydrolase MhpC reveals a catalytic triad of Ser110-Asp235-His263, consistent with this mechanism. soton.ac.uk Subsequent hydrolysis of this intermediate releases the first product and regenerates the active enzyme. This mechanism is analogous to that used by serine proteases. soton.ac.uk

Base-Catalyzed Water Attack: An alternative mechanism involves a direct attack by a water molecule on the carbonyl carbon of the keto-intermediate. soton.ac.ukresearchgate.net This attack is catalyzed by a basic residue in the active site, such as histidine, which activates the water molecule. soton.ac.uk This pathway proceeds through the formation of a non-covalent gem-diol intermediate. nih.govaist.go.jp Evidence from 18O isotope exchange studies has been presented in support of a gem-diol intermediate in some related hydrolases. aist.go.jp

The data for some hydrolases, like BphD, are considered more consistent with an acyl-enzyme mechanism than the formation of a gem-diol intermediate. nih.gov

Identification of Hydrolysis Products

The enzymatic hydrolysis of 2-hydroxy-6-oxo-nona-2,4-dienedioate yields two distinct products that can be further metabolized by the cell. wikipedia.orgsoton.ac.uk

One of the primary products of the hydrolytic cleavage is (2Z)-2-hydroxypenta-2,4-dienoate, commonly known as HPD. wikipedia.orgsoton.ac.uk This five-carbon compound is a frequent intermediate in many meta-cleavage pathways for aromatic compound degradation, including those for biphenyl, carbazole (B46965), and toluene. nih.govtandfonline.comnih.govasm.org In subsequent steps of the degradation pathway, HPD is typically hydrated by HPD hydratase to form 4-hydroxy-2-oxovalerate, which is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and acetaldehyde, linking the degradation of aromatic rings to central metabolism. nih.govfrontiersin.orgfrontiersin.org

The second product formed from the hydrolysis of (2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate is succinate (B1194679). wikipedia.orgsoton.ac.ukecmdb.ca The enzyme MhpC specifically acts as a succinylhydrolase, cleaving the nine-carbon substrate into the five-carbon HPD and the four-carbon dicarboxylic acid, succinate. wikipedia.org Succinate is a key intermediate of the tricarboxylic acid (TCA) cycle, and its formation provides a direct link for the carbon from the degraded aromatic compound to enter central energy metabolism. soton.ac.uk Similarly, the hydrolysis of a related compound, (2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate, yields HPD and fumarate (B1241708), another TCA cycle intermediate. wikipedia.org

Butyrate (B1204436) Generation

The catabolism of certain alkylphenols can lead to the formation of butyrate through the enzymatic hydrolysis of this compound. In the degradation pathway of 2-propylphenol (B147445) by Pseudomonas sp. strain HBP1 Prp, the monooxygenase enzyme converts 2-propylphenol to 3-propylcatechol. This intermediate is then cleaved by a metapyrocatechase to yield this compound. Subsequently, a meta fission product hydrolase acts on this compound, leading to the production of butyrate. This has been observed both in crude cell extracts of cells grown on 2-propylphenol and as an intermediate in the culture broths during growth.

Fumarate Production (from related triene compounds)

Fumarate is produced from the hydrolysis of a related triene compound, (2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate. This reaction is catalyzed by the enzyme 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14), also known as mhpC. wikipedia.orgqmul.ac.ukkegg.jpmicrobialtec.comuniprot.org The enzymatic reaction involves the cleavage of a carbon-carbon bond, yielding fumarate and (2Z)-2-hydroxypenta-2,4-dienoate. wikipedia.orgqmul.ac.ukmicrobialtec.com This process is a key step in the degradation pathway of phenylpropanoid compounds. qmul.ac.ukmicrobialtec.com

Benzoic Acid (from 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolysis)

The hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) is a well-documented reaction that yields benzoic acid and 2-hydroxypenta-2,4-dienoate. This C-C bond cleavage is catalyzed by a class of enzymes known as meta-cleavage product (MCP) hydrolases, specifically HOPDA hydrolases (EC 3.7.1.8), such as BphD. This reaction is a critical step in the degradation pathway of biphenyl. The process has been observed in various bacterial strains, including Pseudomonas putida and Burkholderia xenovorans. nih.govresearchgate.net

Salicylate (from 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate hydrolysis)

The enzymatic hydrolysis of 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate (HOHPDA) results in the formation of salicylate. This reaction is a key step in the degradation of dibenzofuran (B1670420). In Sphingomonas sp. strain RW1, HOHPDA is hydrolyzed to salicylate, which then enters either the catechol meta-cleavage pathway or the gentisate pathway. asm.orgdntb.gov.uahbku.edu.qagoogle.com The enzymes responsible for this transformation, such as DxnB1 and DxnB2 from Sphingomonas wittichii RW1, are isofunctional hydrolases that can also act on HOPDA to produce benzoate. dntb.gov.uagoogle.com

Short-Chain Fatty Acids (e.g., Acetic Acid, Propionic Acid, Isobutyric Acid) as Cleavage Products

The hydrolysis of various 2-hydroxy-6-oxo-hexa-2,4-dienoates (HODAs) by meta-cleavage product hydrolases can yield a range of short-chain fatty acids, depending on the substituent at the C6 position of the substrate. For instance, the degradation of toluene via 2-hydroxy-6-oxohepta-2,4-dienoate (a methyl-HODA) produces acetic acid. google.comnih.gov Similarly, the hydrolysis of 2-hydroxy-6-oxoocta-2,4-dienoate (an ethyl-HODA) in the ethylbenzene (B125841) degradation pathway yields propionic acid. nih.gov The degradation of cumene (B47948) (isopropylbenzene) proceeds through 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725) (an isopropyl-HODA), and its hydrolysis by the enzyme CumD produces isobutyric acid. nih.gov

Specific Products from Steroid Degradation (e.g., 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid)

The bacterial degradation of steroids, such as testosterone (B1683101), by organisms like Comamonas testosteroni TA441 involves the cleavage of the steroid rings. The A-ring is aromatized and then subjected to meta-cleavage. The resulting product, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid, is then hydrolyzed by the hydrolase TesD. This enzymatic hydrolysis yields two main products: 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. nih.govtandfonline.comasm.orghibiscuspublisher.comnih.gov The latter product is a pure 4Z isomer. nih.govasm.org

Characterization of Key Hydrolase Enzymes (Meta-Cleavage Product Hydrolases)

Meta-cleavage product (MCP) hydrolases are a diverse group of enzymes belonging to the α/β hydrolase superfamily. wikipedia.orgtandfonline.comtandfonline.com They catalyze the hydrolysis of a carbon-carbon bond in the meta-fission products generated during the biodegradation of various aromatic compounds. wikipedia.orgtandfonline.comtandfonline.com These enzymes exhibit a conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues. researchgate.net Despite structural conservation, they display poor sequence similarity and are highly substrate-specific, which often determines an organism's degradative capabilities. wikipedia.orgtandfonline.comtandfonline.com Based on their substrate specificity, they can be broadly classified into groups that act on metabolites from bicyclic aromatic hydrocarbons (like BphD), monocyclic aromatic hydrocarbons (like TodF and CumD), and heteroaromatics (like CarC). asm.org

Interactive Table of Meta-Cleavage Product Hydrolase Properties

Enzyme (Organism)Substrate(s)Product(s)Optimal pHOptimal Temp. (°C)Molecular Weight (kDa)Kinetic Parameters
BphD (Arthrobacter sp. YC-RL1)2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA)Benzoic acid, 2-hydroxypenta-2,4-dienoate7.045~32 (monomer)Km: 0.14 mM, kcat: 11.61 s-1, Vmax: 0.027 U/mg tandfonline.com
BphD (Burkholderia xenovorans LB400)HOPDABenzoic acid, 2-hydroxypenta-2,4-dienoate7.525122 (tetramer)kcat: 6.5 s-1, Km: 0.30 µM nih.gov
CumD (Pseudomonas fluorescens IP01)2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (isopropyl-HODA), other alkyl-HODAsIsobutyric acid, other short-chain fatty acids7.0-8.04062 (dimer)Km (for isopropyl-HODA): 1.6 µM, kcat: 30 s-1 nih.gov
TodF (Pseudomonas putida F1)2-hydroxy-6-oxohepta-2,4-dienoate (methyl-HODA), 2-hydroxy-6-oxoocta-2,4-dienoate (ethyl-HODA)Acetic acid, Propionic acid~7.0N/A~100 (tetramer)Low activity on HOPDA asm.org
CarC (Pseudomonas resinovorans CA10)2-hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoate, HOPDAAnthranilate, Benzoic acid7.0-7.55570 (dimer)Km (for HOPDA): 2.51 µM, kcat: 2.14 s-1 tandfonline.comnih.gov

2-Hydroxy-6-oxonona-2,4-dienedioate Hydrolase (MhpC, EC 3.7.1.14)

2-Hydroxy-6-oxonona-2,4-dienedioate hydrolase, commonly known as MhpC, is an enzyme that plays a pivotal role in the degradation pathway of phenylpropanoid compounds. wikipedia.org It catalyzes the hydrolysis of (2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate to produce (2Z)-2-hydroxypenta-2,4-dienoate and succinate. wikipedia.orgexpasy.org This enzyme is also capable of acting on (2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate, yielding (2Z)-2-hydroxypenta-2,4-dienoate and fumarate. wikipedia.orgexpasy.org The initial step of the reaction mechanism involves a reversible keto-enol tautomerization. expasy.org

MhpC is found in a number of bacteria, including Escherichia coli, where it is part of the phenylpropionate degradation pathway. soton.ac.uksoton.ac.uk The enzyme from E. coli is a homodimeric protein with a molecular weight of 62 kDa. nih.govresearchgate.net This means it is composed of two identical protein subunits. nih.govresearchgate.net Structurally, MhpC belongs to the α/β hydrolase fold family, characterized by a core of eight β-strands connected by loops and α-helices. soton.ac.uksoton.ac.uknih.gov While it exists as a dimer in solution, crystallographic studies have shown that it can form a tetrameric structure in the crystal state. soton.ac.uksoton.ac.uk

The active site of MhpC contains a catalytic triad of amino acid residues essential for its hydrolytic activity. In E. coli MhpC, this triad is composed of Serine 110 (Ser110), Aspartate 235 (Asp235), and Histidine 263 (His263). soton.ac.uksoton.ac.uknih.govresearchgate.netecoliwiki.org This arrangement is characteristic of many hydrolases and is similar to the catalytic triad found in serine proteases. soton.ac.uk The structure of MhpC complexed with a non-hydrolyzable substrate analogue confirms that the active site is located in a buried channel containing these three residues. nih.govresearchgate.net

Within the active site of MhpC, there is an oxyanion binding site, or "oxyanion hole," which is crucial for stabilizing the transition state during catalysis. soton.ac.uknih.gov This site involves the residue Serine 40. soton.ac.uk The structure of MhpC with a substrate analogue bound reveals that a hemi-ketal adduct is formed with the catalytic Ser110, supporting the feasibility of an acyl-enzyme intermediate in the reaction mechanism. soton.ac.uksoton.ac.uk

Interestingly, studies on MhpC have suggested a "half-site reactivity" model. soton.ac.uksoton.ac.uk This means that while the enzyme is a dimer with two identical active sites, only one subunit may be catalytically active at a time, cleaving the substrate. soton.ac.uk Evidence for this includes disparities observed between the subunits in the crystal structure when complexed with product analogues. soton.ac.uksoton.ac.uk

CumD (2-Hydroxy-6-oxo-7-methylocta-2,4-dienoate Hydrolase)

CumD is another meta-cleavage product hydrolase involved in the degradation of aromatic compounds, specifically in the cumene (isopropylbenzene) degradation pathway. nih.govnih.govnih.gov

The enzyme CumD has been isolated and characterized from Pseudomonas fluorescens IP01, a bacterium capable of growing on cumene and toluene. nih.govasm.org CumD from this organism hydrolyzes 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate. nih.govnih.gov The gene encoding CumD has been identified and sequenced. asm.org

CumD exhibits a preference for substrates with long, non-branched C6 substituents. nih.gov It can effectively hydrolyze compounds like 2-hydroxy-6-oxohepta-2,4-dienoate (derived from toluene) and 2-hydroxy-6-oxoocta-2,4-dienoate (derived from ethylbenzene). nih.govtandfonline.com However, its activity is significantly lower towards substrates with a phenyl group at the C6 position, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. nih.govnih.govtandfonline.com This substrate specificity is a key factor in determining the range of aromatic compounds that P. fluorescens IP01 can utilize for growth. asm.org Structural studies have revealed that the substrate-binding pocket of CumD is long and narrow, which corresponds well with its preference for certain aliphatic side chains. nih.govnih.gov

Interactive Data Tables

Table 1: Microbial Sources and Structural Features of MhpC

Feature Description References
Microbial Source Escherichia coli soton.ac.uksoton.ac.uk
Enzyme Class Hydrolase wikipedia.org
EC Number 3.7.1.14 wikipedia.orgexpasy.org
Structure Homodimer nih.govresearchgate.net
Molecular Weight 62 kDa nih.govresearchgate.net

| Fold Family | α/β hydrolase fold | soton.ac.uksoton.ac.uknih.gov |

Table 2: Catalytic Residues of E. coli MhpC

Residue Position Role References
Serine 110 Catalytic Triad soton.ac.uksoton.ac.uknih.govresearchgate.netecoliwiki.org
Aspartate 235 Catalytic Triad soton.ac.uksoton.ac.uknih.govresearchgate.net
Histidine 263 Catalytic Triad soton.ac.uksoton.ac.uknih.govresearchgate.netecoliwiki.org

Table 3: Substrate Specificity of CumD from P. fluorescens IP01

Substrate Relative Activity References
2-hydroxy-6-oxo-7-methylocta-2,4-dienoate High nih.govnih.gov
2-hydroxy-6-oxohepta-2,4-dienoate High nih.govtandfonline.com
2-hydroxy-6-oxoocta-2,4-dienoate High nih.govtandfonline.com

BphD (2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolase, EC 3.7.1.8)

BphD, a meta-cleavage product hydrolase, plays a crucial role in the degradation of biphenyl and related compounds. This enzyme belongs to the α/β-hydrolase fold family and is responsible for the hydrolysis of a carbon-carbon bond in the meta-cleavage product of biphenyl degradation.

Occurrence in Pseudomonas and Rhodococcus Species

The BphD enzyme is a key component of the biphenyl catabolic pathway in various bacterial strains, notably within the genera Pseudomonas and Rhodococcus. unimib.it In Pseudomonas species, such as Pseudomonas pseudoalcaligenes KF707 and Pseudomonas putida KF715, the bphD gene is part of the bph operon, which encodes the enzymes necessary for biphenyl and polychlorinated biphenyl (PCB) degradation. nih.gov Similarly, Rhodococcus species, like Rhodococcus sp. strain RHA1, possess bphD genes, highlighting the widespread distribution of this enzymatic function among biphenyl-degrading bacteria. unimib.itus.es The presence of BphD in these microorganisms is indicative of their metabolic capacity to utilize aromatic compounds as carbon and energy sources. unimib.it

TodF (2-Hydroxy-6-oxohepta-2,4-dienoate Hydrolase, EC 3.7.1.9, EC 3.7.1.25)

TodF is another important meta-cleavage product hydrolase involved in the degradation of aromatic hydrocarbons, specifically in the toluene catabolic pathway.

Identification in Pseudomonas putida F1

The enzyme TodF has been identified as a key component of the tod operon in Pseudomonas putida F1, a well-studied bacterium known for its ability to degrade toluene. nih.govdoe.gov The todF gene is transcribed as part of this operon, which encodes the enzymatic machinery for the conversion of toluene to intermediates that can enter central metabolic pathways. nih.gov Specifically, TodF catalyzes the hydrolysis of 2-hydroxy-6-oxohepta-2,4-dienoate, the meta-cleavage product of toluene degradation. nih.govnih.gov The genetic organization of the tod operon in P. putida F1 has been determined to be todF, todC1, todC2, todB, todA, todD, todE. nih.gov The substrate specificity of TodF is a critical factor in the metabolism of toluene and related compounds by P. putida F1. nih.gov

Differential Roles of DxnB1 and DxnB2 Hydrolases in Sphingomonas wittichii RW1

Sphingomonas wittichii RW1 is a bacterium capable of utilizing both dibenzofuran (DBF) and dibenzo-p-dioxin (B167043) (DXN) as its sole source of carbon and energy. nih.govnih.gov This metabolic versatility is, in part, due to the presence of multiple hydrolase enzymes with distinct roles.

Physiological studies involving gene knockouts have elucidated the specific functions of two upper pathway meta-cleavage product hydrolases, DxnB1 and DxnB2. nih.govnih.gov While single knockouts of either the plasmid-located dxnB1 or the chromosome-located dxnB2 gene did not affect the growth of S. wittichii RW1 on either DBF or DXN, a double-knockout strain lost the ability to grow on DBF but could still grow normally on DXN. nih.govnih.govresearchwithrutgers.com This demonstrates that DxnB1 and DxnB2 are the exclusive hydrolases involved in the upper pathway of DBF degradation. nih.govnih.gov These two enzymes are active on the DBF upper pathway metabolite 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate. nih.govnih.govsmujo.idsmujo.id Interestingly, despite their involvement in DBF catabolism, neither DxnB1 nor DxnB2 appears to function in the catabolic pathway for DXN. nih.govnih.gov

Functional Analysis of SWIT0910 Hydrolase in Dibenzo-p-dioxin Degradation

Further investigation into the metabolic pathways of S. wittichii RW1 led to the identification of a third, constitutively expressed hydrolase encoded by the chromosomally located gene SWIT0910, also referred to as DxnB3. nih.govnih.govsmujo.id A transcriptomics-guided approach was instrumental in identifying this enzyme. nih.govnih.gov

A knockout of the SWIT0910 gene resulted in a mutant strain that could no longer grow on DXN but retained its ability to grow on DBF. nih.govnih.govresearchwithrutgers.com This finding clearly indicates that the SWIT0910 hydrolase is essential for the DXN catabolic pathway but not for the DBF pathway. nih.govnih.gov Therefore, S. wittichii RW1 utilizes distinct sets of hydrolases for the degradation of DBF and DXN: DxnB1 and DxnB2 for DBF, and SWIT0910 for DXN. nih.govsmujo.id The substrate for SWIT0910 in the DXN pathway is 2-hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoate, which it converts to catechol. smujo.idsmujo.id

The table below summarizes the key enzymes discussed and their respective substrates and functions.

EnzymeEC NumberOrganismSubstrateFunction
BphD 3.7.1.8Pseudomonas sp., Rhodococcus sp.2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoateBiphenyl catabolism
TodF 3.7.1.9, 3.7.1.25Pseudomonas putida F12-Hydroxy-6-oxohepta-2,4-dienoateToluene catabolism
DxnB1 -Sphingomonas wittichii RW12-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoateDibenzofuran catabolism
DxnB2 -Sphingomonas wittichii RW12-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoateDibenzofuran catabolism
SWIT0910 (DxnB3) -Sphingomonas wittichii RW12-Hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoateDibenzo-p-dioxin catabolism

Enzymatic Activity of TesD Hydrolase in Testosterone Degradation

Current research on the degradation of testosterone by bacteria such as Comamonas testosteroni has identified a critical enzyme known as TesD hydrolase. This enzyme is involved in the meta-cleavage pathway of the steroid's A-ring. The substrate for TesD hydrolase has been identified as 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid, a significantly larger and more complex molecule than this compound. The enzymatic action of TesD is specific to the intricate steroid ring structure. There is no current scientific evidence to suggest that TesD hydrolase exhibits enzymatic activity towards this compound.

Meta Fission Product Hydrolase from Pseudomonas sp. strain HBP1 Prp

In contrast to the specialized activity of TesD hydrolase, the catabolism of this compound is well-documented in Pseudomonas sp. strain HBP1 Prp. This bacterium utilizes a meta-cleavage pathway to degrade 2-propylphenol, a process in which this compound is a key metabolic intermediate. nih.gov

The formation of this compound in this pathway begins with the action of an NADH-dependent monooxygenase on 2-propylphenol, which results in the production of 3-propylcatechol. nih.gov This is followed by the action of a metapyrocatechase, which cleaves the aromatic ring of 3-propylcatechol to yield the yellow meta-fission product, this compound. nih.gov

The subsequent and crucial step in the catabolic cascade is the enzymatic hydrolysis of this compound. This reaction is catalyzed by a meta-fission product hydrolase. nih.gov The hydrolase breaks a carbon-carbon bond in the dienolate compound, leading to the formation of two simpler molecules: butyrate and 2-hydroxypenta-2,4-dienoate. ncl.ac.uk Butyrate was detected as a product of this hydrolase activity in crude cell extracts of cells grown on 2-propylphenol. nih.gov These smaller compounds can then be further metabolized by the bacterium.

Interestingly, the enzymes involved in the degradation of 2-propylphenol in Pseudomonas sp. strain HBP1 Prp, including the meta-fission product hydrolase, have been found to exhibit their highest activities on the metabolites derived from the degradation of 2-hydroxybiphenyl. nih.gov This suggests that the pathway is adapted for a range of related aromatic compounds.

The enzymatic hydrolysis of this compound by the meta-fission product hydrolase from Pseudomonas sp. strain HBP1 Prp is a vital step that facilitates the complete breakdown of the initial aromatic pollutant, demonstrating a key mechanism of bacterial bioremediation.

Enzymology and Structural Biology of 2 Hydroxy 6 Oxo Nona 2,4 Dienoate Metabolizing Enzymes

Classification and Evolutionary Relationships of Hydrolases

The hydrolases that act on 2-Hydroxy-6-oxo-nona-2,4-dienoate and related meta-cleavage products are sophisticated molecular machines. Their classification and evolutionary heritage provide insight into their function.

Membership in the Alpha/Beta Hydrolase Fold Family

Hydrolases metabolizing meta-cleavage products, such as 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (MhpC), are predominantly members of the alpha/beta (α/β) hydrolase fold superfamily nih.gov. This is one of the largest groups of structurally related enzymes with diverse catalytic functions. The core structure of this fold consists of an α/β-sheet, typically composed of eight β-strands connected by α-helices nih.gov. Despite often low sequence similarity between members, the spatial arrangement of the catalytic residues is highly conserved. These enzymes utilize a classic catalytic triad (B1167595), typically composed of a nucleophile (usually serine), a histidine, and an acidic residue (aspartate or glutamate), to carry out the hydrolysis reaction nih.gov.

Characterization of Class III Meta-Cleavage Product Hydrolases

The classification of meta-cleavage product (MCP) hydrolases can be complex. One classification scheme divides these hydrolases into groups based on their substrate preference. For instance, some researchers have designated groups as I and III, where Group I enzymes are involved in degrading bicyclic molecules (like biphenyl) and Group III enzymes act on monocyclic compounds with short alkyl side-chains (like toluene (B28343) or cumene) nih.gov.

However, it is crucial to distinguish this from other classification systems, such as that used for the amidohydrolase superfamily. In a notable exception to the α/β hydrolase family, the meta-cleavage hydrolase LigY has been identified as a member of the amidohydrolase superfamily nih.govnih.gov. This enzyme is classified as a Class III amidohydrolase due to the presence of a single zinc ion in its active site, coordinated by three histidines and a carboxylate group nih.govnih.gov. This highlights a divergent evolutionary path for some C-C bond hydrolases, utilizing a metal-dependent mechanism rather than the serine-dependent catalytic triad of the α/β hydrolase family nih.govnih.gov.

Sequence Similarity Analysis among Related Hydrolases

Sequence analysis of hydrolases that act on meta-cleavage products reveals key evolutionary relationships. For example, the hydrolase CarC, involved in carbazole (B46965) degradation, shows significant sequence identity with other meta-cleavage hydrolases from different Pseudomonas species.

EnzymeComparison EnzymeOrganismSequence Identity (%)
CarCTodFP. putida F130.3
CarCXylFP. putida31.3
CarCDmpDPseudomonas sp. CF60031.8

A highly conserved motif, Gly-X-Ser-X-Gly, is a characteristic feature found in these types of hydrolases. The serine residue within this motif is the putative active site nucleophile, and its mutation to alanine (B10760859) leads to a significant reduction in enzyme activity.

Detailed Catalytic Mechanisms and Kinetic Parameters

The efficiency and specificity of these hydrolases are rooted in their detailed catalytic mechanisms and responses to environmental conditions.

Elucidation of Reaction Pathways and Intermediate Formation

The catalytic mechanism for the hydrolysis of compounds like this compound by α/β hydrolases is a multi-step process. The reaction is catalyzed by a Ser-His-Asp triad and proceeds through an acyl-enzyme intermediate nih.gov.

The proposed pathway involves two main stages researchgate.net:

Ketonization : The reaction begins with an enzyme-catalyzed keto-enol tautomerization of the substrate. This initial step converts the dienol substrate into a discrete keto-intermediate researchgate.netnih.gov. Kinetic studies have shown that this ketonization step is distinct from the subsequent C-C bond cleavage nih.gov. The active site residue His263 (in MhpC) has been implicated as the key player responsible for this ketonization nih.govnih.gov.

C-C Bond Cleavage : Following tautomerization, a water molecule, activated by the catalytic dyad, performs a nucleophilic attack on the keto-intermediate. This leads to the formation of a gem-diol intermediate and subsequent cleavage of the carbon-carbon bond nih.govnih.govresearchgate.net. The residue Ser110 (in MhpC) is believed to play a crucial, though non-essential, role in activating the nucleophilic water molecule and stabilizing reactive intermediates nih.gov. Studies suggest that for the physiological C-C bond cleavage reaction, deacylation is the rate-limiting step nih.gov.

Kinetic analysis of the MhpC enzyme from E. coli revealed a Kₘ of 2.1 µM and a kcat of 36 s⁻¹ for its natural substrate.

pH and Temperature Optimum Studies

The catalytic activity of these hydrolases is significantly influenced by pH and temperature. Studies on various meta-cleavage product hydrolases have identified their optimal operating conditions, which reflect the environments of the host organisms. For example, spore-displayed MfphA and BphD hydrolases show optimal activity at a pH of 7 and a temperature of 70°C epa.gov. Another hydrolase from Pseudomonas LD2, which acts on a related substrate, functions optimally at pH 7.0 and 60°C. These enzymes generally exhibit activity over a broad pH range.

Enzyme/SystemOrganismOptimal pHOptimal Temperature (°C)
MfphA (spore-displayed)Bacillus subtilis 1687.070
BphD (spore-displayed)Bacillus subtilis 1687.070
HOPDA hydrolasePseudomonas LD27.060

Structural Elucidation via X-ray Crystallography

Determination of Native Enzyme Structures

The native structures of enzymes that metabolize this compound, such as the C-C bond hydrolase BphD, have been elucidated through X-ray crystallography. These studies reveal that these enzymes typically belong to the α/β-hydrolase fold superfamily. For instance, the crystal structure of the BphD enzyme from Rhodococcus sp. strain RHA1 has been determined at a resolution of 2.4 Å. This analysis showed that the BphD enzyme is an octamer with a 422 point-group symmetry. nih.gov The subunit of the enzyme is comprised of two domains: a core domain and a lid domain. The active site is located in a substrate-binding pocket situated between these two domains. nih.gov

Similarly, the crystal structures of BphD from Burkholderia xenovorans LB400, including the wild type and a variant (S112C), have been determined to a resolution of 1.6 Å. nih.govrcsb.orgnih.govacs.org These high-resolution structures provide detailed insights into the architecture of the active site and the arrangement of catalytic residues.

Another related enzyme, MhpC, which also acts on a similar substrate, has had its native structure solved to 2.1 Å resolution. This revealed that MhpC also belongs to the α/β-hydrolase fold family and possesses a catalytic triad of Ser110-Asp235-His263. soton.ac.uk

EnzymeOrganismResolution (Å)Quaternary StructurePDB ID
BphDRhodococcus sp. RHA12.4Octamer1C4X
BphDBurkholderia xenovorans LB4001.6Dimer of dimers (tetramer)2OG1
MhpCEscherichia coli2.1Tetramer (in crystal)1U3D

Analysis of Enzyme-Ligand Complex Structures with Substrate Analogues and Cleavage Products

To understand the intricacies of substrate recognition and catalysis, researchers have determined the crystal structures of these enzymes in complex with various ligands. The structure of the S112C variant of BphD from Burkholderia xenovorans LB400 was solved in a complex with the substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.govnih.govacs.org This complex revealed crucial interactions between conserved active site residues and the dienoate portion of the substrate. nih.govnih.govacs.org Notably, the catalytic residue His265 was found to be hydrogen-bonded to the 2-hydroxy/oxo group of HOPDA, suggesting its role in catalyzing the necessary ketonization step for hydrolysis. nih.govnih.govacs.org

Docking studies with BphD and HOPDA have further illuminated the binding mode, showing that the phenyl moiety of the substrate fits into a nonpolar subsite within the active site. researchgate.net Studies on MhpC have utilized substrate analogues like azelaic acid and 2,6-diketo-nona-1,9-dioic acid (DKNDA), as well as product analogues such as laevulinic acid and 4,6-dioxoheptanoic acid (DOHA), to probe the active site. soton.ac.uk The structures with azelaic acid and laevulinic acid helped identify key residues involved in substrate binding. soton.ac.uk The complex with DKNDA was particularly insightful, revealing the formation of a hemi-ketal adduct with the catalytic Ser110, which supports the feasibility of an acyl-enzyme intermediate in the catalytic mechanism. soton.ac.uk

EnzymeLigandKey FindingPDB ID
BphD S112CHOPDAHis265 hydrogen bonds to the 2-hydroxy/oxo group of the substrate. nih.govnih.govacs.org2OG2
MhpCDKNDAFormation of a hemi-ketal adduct with Ser110. soton.ac.uk1U3F
MhpCAzelaic AcidIdentification of residues involved in substrate binding. soton.ac.uk1U3E
MhpCDOHARevealed disparity between subunits of the dimer, suggesting half-site reactivity. soton.ac.uk1U3G

Insights into Quaternary Structure and Allosteric Regulation

The enzymes that metabolize this compound and related compounds often exhibit complex quaternary structures that are linked to their function and regulation. For example, BphD from Rhodococcus sp. RHA1 exists as an octamer. nih.gov In contrast, MhpC from E. coli exists as a dimer in solution but forms a tetrameric quaternary structure in the crystal. soton.ac.uk This variability in oligomeric state can have significant implications for enzyme activity and stability.

The phenomenon of allosteric regulation, where binding of a molecule at one site affects the activity at another site, is often intertwined with changes in quaternary structure. While direct evidence for dimer-tetramer transitions as a primary mode of allosteric regulation for this compound metabolizing enzymes is not extensively documented in the provided context, the observation of different oligomeric states under different conditions (e.g., solution vs. crystal) suggests a dynamic nature of the quaternary structure.

In some enzyme systems, transitions between different oligomeric states, such as dimer-tetramer transitions, are a known mechanism for allosteric control. nih.gov For instance, in other enzymes, the binding of an allosteric effector can stabilize a particular quaternary assembly, thereby modulating its function. nih.gov The structure of MhpC complexed with the product analogue DOHA revealed a disparity between the subunits of the dimer, which suggests the possibility of half-site reactivity, a form of allosteric regulation where the binding of a ligand to one subunit influences the binding or catalytic activity of an adjacent subunit. soton.ac.uk

Structure-Function Relationship Studies Informing Catalytic Mechanism

The detailed three-dimensional structures of these enzymes have been instrumental in elucidating their catalytic mechanisms. The enzymes that hydrolyze this compound and similar compounds are serine hydrolases that utilize a catalytic triad, typically composed of Ser-His-Asp, to carry out C-C bond cleavage. rsc.org

The proposed catalytic mechanism for BphD involves a substrate-assisted acylation process. rsc.orgrsc.org Quantum mechanics/molecular mechanics (QM/MM) studies have supported a mechanism where the Ser-His-Asp triad is directly involved. rsc.orgrsc.org The reaction proceeds through the formation of an acyl-enzyme intermediate. nih.gov Following acylation, the product 2-hydroxypenta-2,4-dienoic acid is released, and the acyl-enzyme intermediate is then hydrolyzed by water molecules to release the second product and regenerate the free enzyme. rsc.org

Structural and kinetic data for BphD from Burkholderia xenovorans LB400 are more consistent with an acyl-enzyme mechanism rather than the formation of a gem-diol intermediate. nih.govnih.govacs.org The structure of the enzyme-substrate complex shows the catalytic His265 positioned to act as a general base, abstracting a proton from the substrate's hydroxyl group to facilitate the nucleophilic attack by Ser112 on the carbonyl carbon. nih.govnih.govacs.org The structure of MhpC with a substrate analogue further supports the acyl-enzyme mechanism by showing the formation of a hemi-ketal adduct with the catalytic serine. soton.ac.uk

Key residues involved in catalysis and substrate binding have been identified through these structural studies. In BphD, besides the catalytic triad, residues such as Arg190 and Trp266 have been shown to play significant roles in the rate-determining step. nih.govrsc.org

Genetic Organization and Regulation of 2 Hydroxy 6 Oxo Nona 2,4 Dienoate Degradation Pathways

Identification and Annotation of Encoding Genes

The breakdown of 2-Hydroxy-6-oxo-nona-2,4-dienoate and structurally similar compounds is accomplished by a suite of enzymes, primarily hydrolases, which are encoded by specific genes. These genes are often found in bacteria that exhibit remarkable metabolic versatility.

A number of hydrolase genes have been identified and characterized for their role in the degradation of aromatic compounds, with several having confirmed or potential activity towards this compound or its analogs.

mhpC : The mhpC gene encodes the enzyme 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase, which is a key enzyme in the catabolism of phenylpropanoid compounds. nih.gov This enzyme catalyzes the hydrolysis of the C-C bond in its substrate. nih.gov In Escherichia coli, the mhpC gene is part of the mhp operon, which is responsible for the degradation of 3-(3-hydroxyphenyl)propionate. nih.gov

bphD : The bphD gene encodes 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, an enzyme involved in the biphenyl (B1667301) degradation pathway. nih.govnih.gov This hydrolase catalyzes the cleavage of the meta-cleavage product of 2,3-dihydroxybiphenyl. nih.govnih.gov The expression of bphD has been observed in various bacteria, and its activity is crucial for the complete mineralization of biphenyl and related polychlorinated biphenyls (PCBs).

todF : The todF gene is part of the tod operon, which is responsible for toluene (B28343) degradation. It encodes a hydrolase that acts on the meta-cleavage product generated from toluene catabolism. researchgate.net The TodF enzyme has been characterized and shown to be essential for the complete breakdown of toluene.

dxnB1 and dxnB2 : In Sphingomonas wittichii RW1, two hydrolase genes, dxnB1 (SWIT4895) and dxnB2 (SWIT3055), have been identified to function in the degradation of dibenzofuran (B1670420) (DBF). asm.org These enzymes are active against the meta-cleavage product of the DBF upper pathway, 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate. nih.gov While a double knockout of both genes prevents growth on DBF, neither is involved in the degradation of dibenzo-p-dioxin (B167043) (DXN). asm.org

SWIT0910 : A third hydrolase in Sphingomonas wittichii RW1, encoded by the SWIT0910 gene, is responsible for the hydrolysis of the meta-cleavage product in the dibenzo-p-dioxin (DXN) degradation pathway. asm.orgnih.gov A knockout of this gene results in the inability of the bacterium to grow on DXN, while its ability to degrade DBF remains unaffected. asm.org This demonstrates a high degree of substrate specificity among the hydrolases within a single organism.

tesD : The involvement of a tesD gene in the degradation of this compound is less direct. Genes annotated as tesD are often associated with the degradation of alkanesulfonates. For instance, in some bacteria, alkanesulfonate monooxygenase systems are crucial for sulfur acquisition and play a protective role against oxidative stress. researchgate.netnih.gov While a direct link to the target compound is not established, the broad substrate ranges of some hydrolases suggest a potential for cross-reactivity.

GeneEnzymeDegradation PathwayOrganism Example
mhpC2-hydroxy-6-oxonona-2,4-dienedioate hydrolasePhenylpropanoid compoundsEscherichia coli
bphD2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolaseBiphenylComamonas testosteroni
todF2-hydroxy-6-oxo-2,4-heptadienoate hydrolaseToluenePseudomonas putida
dxnB1, dxnB2meta-cleavage product hydrolasesDibenzofuranSphingomonas wittichii RW1
SWIT0910meta-cleavage product hydrolaseDibenzo-p-dioxinSphingomonas wittichii RW1
tesDAlkanesulfonate monooxygenase system componentAlkanesulfonatesVarious bacteria

The formation of this compound from aromatic precursors is initiated by the action of dioxygenases and dehydrogenases. These enzymes introduce hydroxyl groups into the aromatic ring, making it susceptible to ring cleavage.

In the degradation of 3-phenylpropionate (B1229125), a precursor to compounds like this compound, a multi-component dioxygenase system is involved. uniprot.org In Escherichia coli, the hca gene cluster encodes enzymes for this purpose. The hcaE gene, for instance, codes for the large subunit of 3-phenylpropionate dioxygenase. uniprot.org This enzyme, along with other components encoded by the hca operon, catalyzes the conversion of 3-phenylpropionate to a dihydrodiol derivative, which is then acted upon by a dehydrogenase. nih.gov The MhpA protein in E. coli is a 3-(3-hydroxy-phenyl)propionate hydroxylase that also plays a role in this pathway. uniprot.org

Analysis of Gene Clusters and Operon Structures

The genes encoding the enzymes for the degradation of aromatic compounds are typically organized into clusters or operons. This co-localization facilitates the coordinated regulation of the entire pathway.

mhp Operon : In E. coli, the genes for 3-hydroxyphenylpropionate degradation are organized in the mhp operon. This operon includes genes for a hydroxylase (mhpA), a dioxygenase (mhpB), a hydrolase (mhpC), a hydratase (mhpD), an aldolase (B8822740) (mhpE), and a dehydrogenase (mhpF), as well as a regulatory gene, mhpR. nih.gov

bph Operon : The genes for biphenyl degradation are clustered in the bph operon. In some bacteria, like Rhodococcus sp. strain RHA1, the bph genes are located on large linear plasmids and are separated into different clusters for the upper and lower pathways. nih.gov The bphDEF genes, encoding the hydrolase, hydratase, and aldolase, are located downstream of an extradiol dioxygenase gene. nih.gov

tod Operon : The tod operon in Pseudomonas putida contains the genes for the initial steps of toluene degradation. This includes the genes for the components of toluene dioxygenase, a dehydrogenase, a dioxygenase, and the todF hydrolase. researchgate.net

Transcriptomic and Proteomic Approaches to Pathway Elucidation and Expression Profiling

Modern high-throughput techniques such as transcriptomics and proteomics have become invaluable for elucidating complex degradation pathways and understanding their regulation.

Transcriptomic analyses, which measure the expression levels of all genes in an organism under specific conditions, have been used to study the degradation of various aromatic compounds. For example, combined transcriptomic and metabolomic analyses have been employed to investigate the phenylpropanoid biosynthesis and degradation pathways in plants under different conditions, revealing the intricate network of gene expression and metabolite production. nih.govmdpi.combiorxiv.orgnewswise.com These studies can identify which genes are upregulated in the presence of a particular aromatic compound, providing clues about their function in the degradation pathway.

Proteomic studies, which analyze the entire protein complement of a cell, have also been instrumental. By comparing the proteomes of bacteria grown in the presence and absence of an aromatic substrate, researchers can identify the proteins that are specifically induced for the degradation of that compound. This approach has been used to study the catabolism of various aromatic molecules and can help to identify novel enzymes and regulatory proteins. nih.govmdpi.com

Regulatory Mechanisms of Enzyme Synthesis

The synthesis of the enzymes involved in the degradation of this compound is tightly controlled to prevent the wasteful production of proteins when the substrate is not present.

The expression of the genes in the mhp, bph, and tod operons is typically inducible, meaning that the presence of the substrate or a related compound triggers their transcription.

mhp Operon Regulation : The expression of the mhp catabolic genes is controlled by the transcriptional activator MhpR. nih.gov The presence of 3-hydroxyphenylpropionate (3HPP) or 3-(2,3-dihydroxyphenyl)propionate (DHPP) acts as an inducer, activating MhpR to promote the transcription of the operon. nih.gov

bph Operon Regulation : The bph operon is also subject to inducible expression. In the presence of biphenyl, the transcription of the bph genes is initiated, leading to the synthesis of the necessary enzymes for its degradation.

tod Operon Regulation : The induction of the toluene dioxygenase (tod) operon is dependent on the concentration of toluene. nih.gov This allows the bacterium to fine-tune the level of enzyme production in response to the availability of the substrate.

Constitutive Enzyme Production

In the intricate world of microbial metabolism, the degradation of complex organic compounds is a tightly regulated process. The production of enzymes involved in these catabolic pathways can be broadly categorized as either constitutive or inducible. Constitutive enzymes are synthesized at a constant rate, irrespective of the presence of their substrate, providing a baseline level of metabolic readiness. In contrast, inducible enzymes are produced in response to the presence of a specific substrate or inducer molecule, allowing the organism to conserve resources by only synthesizing enzymes when they are needed.

Research into the degradation of aromatic compounds, including those structurally related to this compound, suggests that the enzymes involved in these pathways are typically inducible rather than constitutively produced. For instance, the catabolism of 3-(3-hydroxyphenyl)propionate (3HPP), a compound that is processed through a pathway involving a similar dienolate intermediate, is well-studied in several bacteria.

In Escherichia coli, the genes responsible for 3HPP degradation are organized in the mhp (meta-cleavage of hydroxyphenylpropionate) operon. The expression of the mhp catabolic genes is induced by the presence of 3HPP in the growth medium nih.gov. The mhpR gene product acts as a 3HPP-dependent activator for the promoter of the catabolic genes (Pa). Furthermore, the expression of these genes is subject to catabolite repression, ensuring that the bacterium preferentially utilizes more readily available carbon sources like glucose nih.gov. This regulatory mechanism indicates a finely tuned system that responds to environmental cues rather than maintaining a constant, constitutive level of enzyme production.

Similarly, in Rhodococcus globerulus PWD1, the genes for 3HPP degradation are clustered in the hpp operon. Analysis of mRNA has shown that these genes are expressed when the bacterium is grown on 3HPP or 3-hydroxyphenylacetate (B1240281) (3HPA), but not on other carbon sources like succinate (B1194679) nih.govnih.gov. This again points towards an inducible system of enzyme production.

While direct studies on the constitutive versus inducible nature of the enzymes specifically degrading this compound are limited, the evidence from closely related pathways strongly suggests an inducible model of gene expression. This regulatory strategy is metabolically advantageous for microorganisms, as it prevents the wasteful synthesis of specialized enzymes in the absence of their specific substrates.

Genetic Manipulation and Knockout Studies for Pathway Dissection

Genetic manipulation and the creation of knockout mutants are powerful tools for elucidating the specific functions of genes and enzymes within a metabolic pathway. By deleting or inactivating a particular gene, researchers can observe the resulting physiological and biochemical changes in the organism, thereby inferring the role of the gene product.

The study of aromatic compound degradation pathways has greatly benefited from these techniques. For example, in the context of 3-(3-hydroxyphenyl)propionate (3HPP) catabolism in Escherichia coli K-12, gene knockout studies have been instrumental. The mhpT gene, located within the mhp cluster, was proposed to encode a transporter protein for 3HPP. To verify its function, a knockout mutant was created by deleting the mhpT gene. This mutant was unable to efficiently take up 3HPP from the medium, confirming that MhpT is a specific transporter essential for 3HPP catabolism under certain conditions nih.gov.

In the actinomycete bacterium Rhodococcus, which is known for its diverse catabolic capabilities, genetic manipulation has been employed to study and engineer various metabolic pathways . For instance, in Rhodococcus equi USA-18, the gene kshB, encoding a component of the 3-ketosteroid 9α-hydroxylase, was deleted. This knockout mutant was unable to perform the 9α-hydroxylation of steroids, leading to the accumulation of important steroid drug precursors nih.govndl.gov.in. While not directly related to this compound, this study exemplifies how gene deletion can be used to block a metabolic pathway at a specific step, leading to the accumulation of an intermediate and confirming the function of the knocked-out gene.

More recently, transposon-based mutagenesis has been used in Rhodococcus jostii RHA1 to identify genes involved in specific metabolic processes. This technique involves the random insertion of a transposon (a mobile genetic element) into the bacterial genome. If the transposon inserts into a gene essential for a particular pathway, that pathway will be disrupted. This approach was used to identify a novel defluorinase in Rhodococcus jostii RHA1, where mutants that lost the ability to defluorinate a specific compound were selected and the disrupted gene was identified biorxiv.org.

These examples of genetic manipulation and knockout studies in related pathways provide a clear framework for how the degradation pathway of this compound could be dissected. By systematically knocking out the genes suspected to be involved in its catabolism, such as the gene encoding the this compound hydrolase, researchers could confirm their precise roles in the pathway and identify any resulting metabolic intermediates.

GeneOrganismMethod of ManipulationOutcomeReference
mhpTEscherichia coli K-12Gene knockoutInability to efficiently transport 3HPP, confirming its role as a specific transporter. nih.gov
kshBRhodococcus equi USA-18Gene deletionAccumulation of steroid drug precursors due to blocked 9α-hydroxylation. nih.govndl.gov.in
Putative defluorinaseRhodococcus jostii RHA1Transposon mutagenesisIdentification of a novel defluorinase gene by screening for loss of function. biorxiv.org

Ecological and Biotechnological Significance of 2 Hydroxy 6 Oxo Nona 2,4 Dienoate Metabolism

Role in Microbial Adaptation and Biogeochemical Cycles

Microorganisms have evolved sophisticated catabolic pathways to utilize a wide array of organic compounds as sources of carbon and energy. The metabolism of 2-hydroxy-6-oxo-nona-2,4-dienoate is a central feature of this metabolic versatility, enabling microbes to adapt to diverse environments and contribute to essential global nutrient cycles.

Contribution to the Natural Degradation of Aromatic Compounds in Diverse Environments

The breakdown of aromatic compounds is a fundamental process in nature, and the pathway involving this compound is integral to this cycle. soton.ac.ukrug.nlresearchgate.net Microorganisms in various habitats, from soil to aquatic systems, utilize this pathway to mineralize naturally occurring aromatic molecules. soton.ac.uknih.gov This microbial activity is crucial for carbon cycling, as it converts complex organic matter into simpler forms that can be re-integrated into the food web. ontosight.ai The enzymes and genes associated with this pathway are widespread, indicating its fundamental role in the metabolic adaptability of microbial communities.

Catabolism of Lignin-Derived Phenolic Fragments

Lignin, a major component of plant biomass, is a complex polymer of aromatic subunits. soton.ac.uk Its degradation is a critical step in the decomposition of plant matter. Fungi are the primary decomposers of intact lignin, but bacteria play a significant role in breaking down the resulting phenolic fragments. soton.ac.uk The metabolic pathway that processes this compound is employed by bacteria to catabolize these lignin-derived compounds, such as phenylpropionic acid. soton.ac.ukwikipedia.org This process releases carbon and energy from dead plant material, making it available to other organisms in the ecosystem.

Applications in Bioremediation and Environmental Biotechnology

The microbial catabolism of this compound has significant potential for environmental cleanup. This pathway can be harnessed to remove a variety of synthetic aromatic pollutants from contaminated sites.

Biodegradation of Aromatic Xenobiotics and Pollutants

The metabolic pathway involving this compound is not limited to naturally occurring compounds. Many microorganisms can also degrade a range of xenobiotic (man-made) aromatic pollutants via this pathway. This capability forms the basis of bioremediation strategies for contaminated environments. soton.ac.uk

Some of the key pollutants degraded through this pathway include:

2-Propylphenol (B147445): A compound used in various industrial applications, 2-propylphenol can be metabolized by certain bacteria. researchgate.net The pathway involves the conversion of 2-propylphenol to 3-propylcatechol, which is then cleaved to form this compound. researchgate.net

Biphenyls: These compounds, particularly polychlorinated biphenyls (PCBs), are persistent environmental pollutants. Some microbes can break down biphenyl (B1667301), and the resulting meta-cleavage product is a substrate for hydrolases that act on compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, a structural analog of this compound. frontiersin.orgnih.gov

Toluene (B28343) and Cumene (B47948): These are common industrial solvents and components of gasoline. Bacteria capable of degrading these compounds often utilize a meta-cleavage pathway that can process the resulting intermediates. ncl.ac.uk

Carbazole (B46965), Dibenzofuran (B1670420), and Dibenzo-p-dioxin (B167043): These are heterocyclic aromatic compounds, with some being highly toxic pollutants. Specific bacterial strains can initiate the degradation of these compounds through angular dioxygenation, leading to intermediates that are processed by hydrolases acting on meta-cleavage products. uth.grtandfonline.comresearchgate.netnih.gov For instance, the degradation of carbazole can produce 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid, which is then hydrolyzed. tandfonline.com Similarly, dibenzofuran degradation can yield 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate. researchgate.netasm.org

The table below summarizes the role of the this compound metabolic pathway in the degradation of various pollutants.

PollutantKey Metabolic Intermediate(s)Degrading Microorganisms (Examples)
2-Propylphenol 3-Propylcatechol, 2-Hydroxy-6-oxo-2,4-nonadienoic acidPseudomonas azelaica HBP1 researchgate.net
Biphenyls (PCBs) 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA)Pseudomonas putida, Rhodococcus sp. frontiersin.orgnih.govnih.gov
Toluene Catechol, 2-Hydroxymuconic semialdehydePseudomonas putida ncl.ac.uk
Cumene Cumene hydroperoxideNot explicitly detailed in the provided context.
Carbazole 2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acidPseudomonas resinovorans CA10 tandfonline.com
Dibenzofuran 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoateSphingomonas wittichii RW1 asm.org
Dibenzo-p-dioxin 2-Hydroxy-6-oxo-6-(2-hydroxyphenoxy)-hexa-2,4-dienoateSphingomonas wittichii RW1 asm.org

Strategies for Strain Development and Engineering for Enhanced Bioremediation Efficacy

To improve the efficiency of bioremediation, scientists are developing and engineering microbial strains with enhanced degradative capabilities. nih.gov These strategies often focus on optimizing the enzymes and pathways involved in the breakdown of pollutants.

One approach is to enhance the activity and broaden the substrate specificity of key enzymes, such as the hydrolases that act on meta-cleavage products like this compound and its analogs. mdpi.comtandfonline.com For example, understanding the substrate specificity of different hydrolases can inform the selection or engineering of enzymes better suited for degrading specific pollutants. asm.org

Genetic engineering techniques, including gene cloning and expression, have been used to create microorganisms that overproduce critical enzymes in a degradation pathway. nih.gov For instance, the genes encoding the enzymes for biphenyl degradation have been cloned and expressed in Escherichia coli to study their function and potential for enhanced activity. nih.gov Furthermore, metabolic engineering aims to reconstruct and optimize entire metabolic pathways in host organisms to improve the rate and extent of pollutant degradation. mdpi.com This can involve introducing new genes, modifying existing ones, and regulating gene expression to channel metabolites more efficiently through the desired catabolic route. nih.gov Such engineered strains hold promise for more effective and reliable bioremediation of sites contaminated with aromatic pollutants. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Research on 2 Hydroxy 6 Oxo Nona 2,4 Dienoate

Spectroscopic Techniques for Identification and Characterization

Spectroscopic methods are indispensable for the detailed analysis of 2-hydroxy-6-oxo-nona-2,4-dienoate, providing insights into its structure, purity, and concentration.

Mass Spectrometry (MS) for Product Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for the identification of this compound and its metabolites. In studies of microbial degradation pathways, gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (B98337) (TMS)-derivatives has been successfully employed to identify related compounds, such as 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. rug.nl This derivatization process increases the volatility of the analyte, making it suitable for GC separation prior to MS analysis. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the compound. rug.nl

Furthermore, liquid chromatography-mass spectrometry (LC-MS) is highly effective for metabolite profiling in complex biological samples. nih.gov This technique offers high selectivity and sensitivity, allowing for the analysis of nonvolatile and thermally unstable compounds without the need for derivatization. nih.gov In the analysis of related dienoate structures, Fast Atom Bombardment (FAB-MS) has been used to determine the molecular formula of the compounds. asm.org For instance, the molecular ion peak in the FAB-MS spectrum provides the exact molecular weight, which is a critical piece of information for identification. asm.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation, Purification, and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound from complex mixtures such as cell-free extracts or culture media. asm.orgresearchgate.net Reverse-phase columns, such as ODS-3, are commonly used for the separation of this and related compounds. asm.orgnih.govresearchgate.net

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape. asm.orgnih.govresearchgate.net The retention time of the compound under specific HPLC conditions is a key parameter for its identification.

Table 1: Exemplary HPLC Conditions for the Analysis of Related 2-Hydroxy-6-oxo-dienoates

ParameterCondition 1Condition 2
ColumnInertsil ODS-3 (4.6 x 250 mm)Inertsil ODS-3 (2.1 x 250 mm)
Mobile Phase ACH3CN-CH3OH-TFA (95:5:0.05)H2O-CH3OH-TFA (95:5:0.05)
Mobile Phase BH2O-CH3OH-TFA (95:5:0.05)CH3CN-CH3OH-TFA (95:5:0.05)
GradientLinear gradient from 20% A to 65% A over 10 minLinear gradient from 20% B to 65% B over 10 min
Flow Rate1 ml/minNot specified
DetectionUV/VisUV/Vis
Reference asm.org researchgate.net

UV-Visible Spectroscopy for Monitoring Enzyme Activity and Reaction Progress

UV-Visible spectroscopy is a fundamental technique for monitoring the enzymatic reactions involving this compound. The characteristic chromophore of the 2-hydroxy-6-oxo-2,4-dienoate structure gives rise to a distinct absorbance spectrum. asm.org The compound typically exhibits a maximum absorbance (λmax) in the UV-visible range, which can be monitored to follow its formation or degradation. asm.orggrafiati.com

For example, a related compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), has a λmax at 434 nm. nih.gov The disappearance of this peak, or the appearance of a product peak at a different wavelength, can be used to calculate the rate of the enzymatic reaction. The absorbance of compounds with a 2-hydroxy-6-oxo-2,4-dienoate structure is also pH-dependent, with a shift in the absorbance maximum observed in alkaline solutions. asm.org This property can be useful in characterizing the compound and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Biological Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules like this compound. nih.govbeilstein-journals.org Both ¹H NMR and ¹³C NMR are employed to determine the carbon skeleton and the placement of protons and functional groups. asm.orgsci-hub.se

Biochemical Assays for Enzyme Activity and Characterization

Biochemical assays are essential for quantifying the activity of enzymes that metabolize this compound and for determining their kinetic properties.

Quantitative Measurement of Enzyme Specific Activities

The specific activity of an enzyme, typically expressed in units per milligram of protein (U/mg), is a measure of its purity and catalytic efficiency. For hydrolases acting on this compound and related substrates, the activity is often determined by spectrophotometrically monitoring the decrease in absorbance of the substrate over time. nih.govresearchgate.net

The assay is typically performed under optimized conditions of pH and temperature. nih.govresearchgate.net For instance, the hydrolase from Pseudomonas LD2, which acts on a similar substrate, shows maximum activity at pH 7.0 and 60°C. nih.govresearchgate.net By measuring the initial rate of the reaction at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. The turnover number (kcat), which represents the number of substrate molecules converted per enzyme molecule per second, can then be calculated from Vmax. nih.gov

Table 2: Kinetic Parameters of Hydrolases Acting on Related Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min)kcat (s⁻¹)Reference
CarC Hydrolase2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid4.63.3Not directly provided, but turnover rate is 1300 s⁻¹ per dimer nih.govnih.gov
MhpC2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid2.1Not provided36 nih.gov

Preparation of Substrates and Intermediates via Resting Cell Methodologies

Resting cell methodologies are a valuable tool for the preparation of this compound and its related substrates. This technique utilizes whole microbial cells that are not actively growing but maintain enzymatic activity. For instance, Pseudomonas sp. strain HBP1 Prp, when grown on 2-propylphenol (B147445), can be used to produce this compound. In this biotransformation, the monooxygenase and metapyrocatechase enzymes within the resting cells convert 2-propylphenol first to 3-propylcatechol and then to the target compound, which can be identified by mass spectrometry. nih.govresearchgate.net Similarly, Escherichia coli cells harboring specific plasmids can be used to generate related compounds. For example, cells with the pUCA122 plasmid can produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid from 2,3-dihydroxybiphenyl, while those with the pIP301 plasmid can produce 2-hydroxy-6-oxohepta-2,4-dienoic acid from 3-methylcatechol. tandfonline.com

The production of 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid has been demonstrated using protein fractions containing meta-cleavage activity from Pseudomonas sp. strain HBP1 Prp incubated with 3-sec-butylcatechol. rug.nl This highlights the utility of both whole-cell and cell-free systems in generating these important metabolic intermediates for further study.

Molecular Biology and Protein Engineering Approaches

Recombinant Gene Expression and Protein Purification Techniques (e.g., Immobilized Metal Affinity Chromatography)

To study the enzymes involved in the metabolism of this compound in detail, recombinant gene expression and subsequent protein purification are essential. A common strategy involves cloning the gene encoding the hydrolase responsible for the cleavage of this compound into an expression vector, often with a polyhistidine (His) tag. nih.govresearchgate.net This tagged protein is then overexpressed in a host organism, typically Escherichia coli. tandfonline.comnih.govresearchgate.netnih.gov

The purification of the recombinant protein is frequently achieved using Immobilized Metal Affinity Chromatography (IMAC) . nih.govresearchgate.netnih.govresearchgate.net This technique relies on the affinity of the His-tag for metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin. nih.govresearchgate.net The crude cell lysate containing the His-tagged protein is passed through the IMAC column, where the tagged protein binds to the resin. After washing away unbound proteins, the purified enzyme can be eluted. This method can lead to a high degree of purification in a single step. nih.gov For example, the His₆-tagged 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase was successfully purified from a recombinant E. coli strain using this technique. nih.govresearchgate.net

Other purification methods, such as ion-exchange chromatography (e.g., using a Mono Q column), can be used in conjunction with IMAC to achieve even higher purity. researchgate.net The purity of the enzyme at each step is typically monitored by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.net

Application of Site-Directed Mutagenesis in Mechanistic Enzymology

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the catalytic mechanism of enzymes that metabolize this compound. By substituting specific amino acids within the enzyme's active site, researchers can assess their importance for substrate binding and catalysis.

A common target for mutagenesis in hydrolases is the catalytic serine residue located within a conserved Gly-X-Ser-X-Gly motif. nih.govresearchgate.netnih.gov For example, in the study of 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase (CarC), the putative active site serine was mutated to an alanine (B10760859). nih.govresearchgate.net Lysates from the E. coli strain expressing this mutant enzyme showed a significant reduction in hydrolase activity, confirming the critical role of this serine residue in the catalytic mechanism. nih.govresearchgate.net

Similarly, creating a catalytically inactive S105A variant of the DxnB2 hydrolase allowed for the study of its complex with 3-Cl HOPDA, providing insights into the enzyme's binding mode. nih.gov The study of an inactive S103A mutant of the CumD enzyme from Pseudomonas fluorescens IP01, complexed with hydrolysis products, also helped to elucidate the structural basis for substrate specificity. nih.gov These studies demonstrate the utility of site-directed mutagenesis in probing enzyme mechanisms at the molecular level. researchgate.netsoton.ac.uk

Crystallographic Methods for Three-Dimensional Structural Analysis

X-ray crystallography is an indispensable tool for determining the three-dimensional structure of the enzymes that interact with this compound and its analogs. This high-resolution structural information provides a detailed view of the enzyme's active site, the arrangement of catalytic residues, and the interactions with substrates and inhibitors.

The enzymes that hydrolyze these compounds, such as MhpC and BphD, typically belong to the α/β-hydrolase fold family. researchgate.netsoton.ac.uk Their crystal structures reveal a catalytic triad (B1167595), often composed of serine, aspartate, and histidine residues, which is essential for the hydrolytic cleavage of the C-C bond. soton.ac.uk For example, the structure of MhpC from Escherichia coli was solved to 2.1 Å resolution, revealing a catalytic triad of Ser110, Asp235, and His263. soton.ac.uk

Crystallographic studies of enzyme-ligand complexes are particularly informative. The structure of the inactive S105A variant of DxnB2 complexed with 3-Cl HOPDA revealed a planar binding mode for the substrate and identified a hydrophobic pocket that accommodates the chlorine substituent. nih.gov Similarly, the crystal structures of the inactive S103A mutant of CumD from Pseudomonas fluorescens IP01 complexed with the cleavage products isobutyrate and acetate (B1210297) provided insights into substrate specificity. nih.gov These structures show how the enzyme's active site is shaped to recognize and orient the substrate for catalysis.

The structural data obtained from crystallography, combined with findings from biochemical and mutagenesis studies, allows for a comprehensive understanding of the enzyme's mechanism and substrate specificity.

Q & A

Basic Research Questions

Q. What enzymatic reactions produce 2-hydroxy-6-oxo-nona-2,4-dienoate, and how are these reactions characterized?

  • Answer: The compound is a meta-cleavage product in bacterial degradation pathways of aromatic hydrocarbons like biphenyl and polychlorinated biphenyls (PCBs). Key enzymes include:

  • 2,3-dihydroxybiphenyl dioxygenase (BphC) : Catalyzes the cleavage of 2,3-dihydroxybiphenyl to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), a structurally analogous intermediate .
  • 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) : Hydrolyzes HOPDA into 2-hydroxypenta-2,4-dienoate and benzoate derivatives .
  • Methodology : Enzyme activity is assayed via spectrophotometric monitoring of substrate depletion (e.g., absorbance at 434 nm for HOPDA) .

Q. What analytical methods are recommended for detecting and quantifying this compound in biodegradation studies?

  • Answer :

  • High-Performance Liquid Chromatography (HPLC) : Separates intermediates using reverse-phase columns with UV detection (e.g., 260–300 nm) .
  • Mass Spectrometry (MS) : Provides structural confirmation via fragmentation patterns (e.g., molecular ion peaks at m/z 233–249) .
  • Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry of double bonds (e.g., E/Z configurations) .

Q. How do bacterial gene clusters (e.g., bph) regulate the synthesis of this compound?

  • Answer : The bph operon (bphA1A2A3A4BCDEFG) encodes enzymes for biphenyl/PCB degradation. Key genes include:

  • bphC: Encodes the dioxygenase producing HOPDA-like intermediates .
  • bphD: Encodes the hydrolase cleaving the meta-ring .
  • Methodology : Gene expression is studied via RT-qPCR or lacZ reporter assays in Pseudomonas and Rhodococcus strains .

Advanced Research Questions

Q. How can structural instability of this compound derivatives impact experimental design?

  • Answer : The compound’s conjugated diene system makes it prone to photodegradation and oxidation. Mitigation strategies include:

  • Storage : -80°C in ethanol or DMSO to preserve stability .
  • Real-Time Monitoring : Use stopped-flow spectroscopy to track rapid degradation kinetics .
  • Structural Analogues : Substitute with stable mimics (e.g., methylated derivatives) for mechanistic studies .

Q. What contradictions exist in reported catalytic efficiencies of hydrolases (e.g., BphD) acting on this compound, and how can they be resolved?

  • Answer : Discrepancies arise from:

  • Substrate Specificity : Rhodococcus BphD shows higher activity toward chlorinated derivatives than Pseudomonas enzymes .
  • pH Sensitivity : Activity varies between pH 6.5–8.0 due to active-site protonation states .
  • Resolution : Perform comparative kinetic assays under standardized conditions (e.g., 25°C, pH 7.4) and use site-directed mutagenesis to probe residue contributions .

Q. What computational approaches are effective for modeling the interaction of this compound with hydrolases?

  • Answer :

  • Molecular Dynamics (MD) : Simulates substrate binding to BphD’s catalytic triad (Ser-110, His-265, Asp-238) .
  • Docking Studies : Predict binding affinities for chlorinated vs. non-chlorinated substrates using AutoDock Vina .
  • QM/MM Calculations : Elucidate the hydrolysis mechanism (e.g., nucleophilic attack by serine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.